molecular formula C3H2F6O B117542 1,1,1,3,3,3-Hexafluoro-2-propanol CAS No. 920-66-1

1,1,1,3,3,3-Hexafluoro-2-propanol

Cat. No.: B117542
CAS No.: 920-66-1
M. Wt: 168.04 g/mol
InChI Key: BYEAHWXPCBROCE-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-propanol is a fluorinated alcohol with the chemical formula CF₃CH(OH)CF₃. It is known for its high polarity and ionizing power, making it a valuable solvent in various chemical reactions. This compound is commonly used in organic synthesis and has applications in both academic research and industrial processes .

Mechanism of Action

Target of Action

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is primarily used as a solvent in peptide chemistry . It is also used for the derivatization of certain acids such as glutamic acid, homovanillic, iso-homovanillic and dihydroxyphenyl acetic acids, and Υ-aminobutyric acid .

Mode of Action

HFIP is a highly polar solvent with high ionizing power . It facilitates Friedel–Crafts-type reactions , using covalent reagents in the absence of a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .

Biochemical Pathways

HFIP plays a role in the epoxidation of cyclooctene and 1-octene with hydrogen peroxide . It also stabilizes the a-helical conformation in unfolded peptides and proteins like ß-lactoglobulin and melittin .

Pharmacokinetics

It is known to be athermally stable solvent that is miscible with water and many polar organic solvents . This suggests that it may have good bioavailability due to its solubility properties.

Result of Action

The primary result of HFIP’s action is the facilitation of certain chemical reactions, particularly Friedel–Crafts-type reactions . It also aids in the stabilization of a-helical conformations in unfolded peptides and proteins .

Action Environment

The action of HFIP can be influenced by environmental factors. For instance, it is used as a mobile phase additive in liquid chromatography-mass spectrometry (LC-MS) method to improve separation and detection . It is also known to be a hazardous material that can cause severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,3,3,3-Hexafluoro-2-propanol can be synthesized through the reaction of hydrogen fluoride with isopropanol. The process involves adding hydrogen fluoride and isopropanol to a reaction vessel, followed by heating and stirring. The mixture is then separated and purified to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced separation and purification techniques is crucial to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-propanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of high polarity, hydrogen-bonding ability, and stability. These properties make it an indispensable solvent in various chemical and industrial applications, setting it apart from other similar compounds .

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-ol
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InChI

InChI=1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H
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InChI Key

BYEAHWXPCBROCE-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)O
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Molecular Formula

C3H2F6O
Record name 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL
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DSSTOX Substance ID

DTXSID1022134
Record name 2H-Perfluoro-2-propanol
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Molecular Weight

168.04 g/mol
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Physical Description

1,1,1,3,3,3-hexafluoro-2-propanol is a clear colorless oily liquid with an aromatic odor. (NTP, 1992) Combustible, may cause burns to skin, eyes and mucous membranes., Liquid, Colorless to light colored liquid; [CAMEO] Melting point = -4 deg C; Miscible in water; [MSDSonline]
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Boiling Point

138 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992), Flash point > 93 °C
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
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Density

1.596 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

158 mmHg at 72 °F ; 556 mmHg at 124 °F; 1468 mmHg at 167 °F (NTP, 1992), 159.0 [mmHg]
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CAS No.

920-66-1
Record name 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL
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Record name Hexafluoroisopropanol
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Melting Point

25 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

The steps of combining the crude sevoflurane with water in an amount sufficient to produce a multiphase mixture comprising an aqueous phase and a sevoflurane phase, contacting the aqueous phase and the sevoflurane phase with each other under conditions and for a time sufficient to extract at least a portion of the HFIP from the sevoflurane phase into the aqueous phase, and separating the phases of the multiphase mixture without fractional distillation, may, if necessary, be repeated. Purified sevoflurane comprising an acceptable amount of HFIP is then isolated. The removal of HFIP from the crude sevoflurane occurs without contacting the crude sevoflurane with an aqueous basic solution.
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Synthesis routes and methods II

Procedure details

Table 2 resumes the tests realized with the agents propylene glycol and menthol proposed for the stabilization of sevoflurane against the degradation by alumina and the results for total impurity and for the single impurity HFIP obtained with and without alumina after stress at 60° C. for 22 hours. The total impurity is the sum of the ratio between the area for each impurity and the area of the internal standard (toluene) and HFIP is the ratio between the area of HFIP and the area of toluene obtained in the chromatograms.
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Synthesis routes and methods III

Procedure details

French Pat. No. 2,027,172 relates to a process for gas phase hydrogenation of perhaloketones over a palladium-based catalyst deposited on activated charcoal and particularly describes catalytic hydrogenation of hexafluoroacetone (CF3COCF3) to yield 1,1,1,3,3,3-hexafluoroisopropyl alcohol. The yield obtained (75%) and the difficulty of handling the starting material (b.p.: -27.4° C./760 torr) make the process uneconomical. French Pat. No. 2,479,803 carries out a gas phase catalytic hydrogenation of hexafluoroacetone to 1,1,1,3,3,3-hexafluoroisopropanol over a nickel-based catalyst. The catalyst life is not rated for a continuous operation time longer than 20 hours and, above all, this process requires the use of a pure starting material, which is difficult to obtain in the case of hexafluoroacetone. French Pat. No. 1,361,260 carries out the gas phase catalytic hydrogenation of hexafluoroacetone over a catalyst based on copper chromite. The yields of 1,1,1,3,3,3-hexafluoroisopropanol are mediocre (approximately 40%) for a partial conversion (83%) of the ketone used. This entails difficult and costly recycling.
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perhaloketones
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Synthesis routes and methods IV

Procedure details

Approximately 100cc of Pd/C catalyst is packed into a ½″ diameter pipe reactor. Approximately 1 g/min of the hexafluoroacetone and 500cc/min hydrogen gas is fed into the reactor at atmospheric pressure and 180° C. Hexafluoro-2-propanol is produced in greater than 90% yield.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,3,3,3-Hexafluoro-2-propanol
Reactant of Route 2
1,1,1,3,3,3-Hexafluoro-2-propanol
Reactant of Route 3
1,1,1,3,3,3-Hexafluoro-2-propanol
Reactant of Route 4
1,1,1,3,3,3-Hexafluoro-2-propanol
Reactant of Route 5
1,1,1,3,3,3-Hexafluoro-2-propanol
Reactant of Route 6
1,1,1,3,3,3-Hexafluoro-2-propanol

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